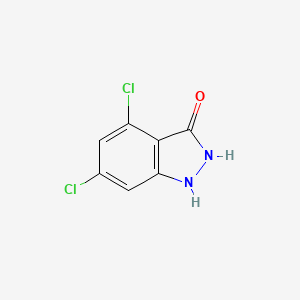

4,6-dichloro-1H-indazol-3-ol

Übersicht

Beschreibung

4,6-Dichloro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring This particular compound is characterized by the presence of chlorine atoms at the 4 and 6 positions and a hydroxyl group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-1H-indazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,6-dichloro-2-nitroaniline with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dichloro-1H-indazol-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group in precursors can be reduced to amines before cyclization.

Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted indazoles.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4,6-Dichloro-1H-Indazol-3-ol

The synthesis of this compound involves several methods, including the reaction of indazole derivatives with chlorinating agents. The compound can be synthesized through the following general reaction scheme:

This method allows for the introduction of chlorine substituents at the 4 and 6 positions of the indazole ring, which is critical for enhancing biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. The compound exhibits significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Induces apoptosis via Bcl-2/Bax modulation |

| HCT116 | <10 | Cell cycle arrest in G0/G1 phase |

| A549 | <20 | Inhibition of proliferation and migration |

For instance, a derivative of this compound demonstrated a potent inhibitory effect against the K562 leukemia cell line, inducing apoptosis by modulating key apoptotic proteins such as Bcl-2 and Bax .

Kinase Inhibition

This compound has been investigated as a potential inhibitor of various protein kinases involved in cancer progression:

| Kinase | IC50 (nM) | Effect |

|---|---|---|

| FGFR1 | 15.0 | Enzymatic inhibition |

| PLK4 | <10 | Tumor growth inhibition |

| Bcr-Abl (T315I mutant) | 450 | Comparable to Imatinib |

The compound's ability to inhibit fibroblast growth factor receptors (FGFR) is particularly noteworthy, with some derivatives showing IC50 values as low as 15 nM .

Cancer Treatment

The therapeutic applications of this compound are primarily focused on its use in targeted cancer therapies. Its derivatives have been shown to selectively inhibit tumor growth while sparing normal cells:

- Case Study: K562 Cells - Treatment with a derivative led to a significant increase in apoptosis rates from 9.64% to 37.72% over increasing concentrations .

Other Potential Applications

Beyond oncology, there is emerging interest in exploring the use of indazole derivatives for treating other conditions related to kinase dysregulation:

- Chronic Inflammatory Diseases : Due to their anti-inflammatory properties observed in preclinical models.

Conclusion and Future Directions

The applications of this compound are promising, particularly in the realm of cancer therapy through its role as a kinase inhibitor. Future research should focus on optimizing its structure for enhanced potency and selectivity while conducting thorough preclinical and clinical evaluations to establish its safety and efficacy profiles.

Wirkmechanismus

The mechanism of action of 4,6-dichloro-1H-indazol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

4,6-Dichloro-1H-indazole: Lacks the hydroxyl group at the 3 position.

4,6-Dichloro-1H-indazol-3-one: Contains a ketone group instead of a hydroxyl group.

4,6-Dichloro-1H-indazol-3-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness: 4,6-Dichloro-1H-indazol-3-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

4,6-Dichloro-1H-indazol-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique indazole structure characterized by two chlorine atoms at the 4 and 6 positions and a hydroxyl group at the 3 position. Its molecular formula is CHClNO, with a molecular weight of 203.02 g/mol. The structural characteristics of this compound contribute significantly to its biological reactivity and interaction with various biological targets.

The presence of functional groups such as the hydroxyl and chlorine atoms enhances the compound's solubility and reactivity. The hydroxyl group can participate in hydrogen bonding, while the chlorine atoms are susceptible to nucleophilic substitution reactions, making the compound versatile in synthetic organic chemistry.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzyme inhibition and receptor modulation. Research suggests that the compound may bind effectively to enzymes or receptors involved in cancer progression, potentially leading to therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, derivatives of indazole have shown significant inhibitory effects against various cancer cell lines. Research indicates that compounds related to this structure can inhibit cancer cell proliferation by inducing apoptosis and altering cell cycle distribution .

Key Findings:

- Inhibition Concentration (IC50): Studies have reported IC50 values indicating effective inhibition against specific cancer cell lines. For example, one study noted an IC50 of 5.15 µM against K562 cells .

- Mechanisms: The compound affects apoptosis by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway, leading to increased apoptotic rates in treated cells .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 5.15 | Apoptosis induction |

| HEK-293 | 33.2 | Selectivity for normal cells |

| A549 | Varies | Cell cycle arrest |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Indazole Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Indazole | Basic indazole structure | Lacks chlorine and hydroxyl substituents |

| 5-Bromo-1H-indazole | Bromine substitution at position 5 | Different halogen substitution affecting reactivity |

| 4-Chloro-1H-indazole | Chlorine at position 4 | Similar reactivity but lacks hydroxyl group |

| This compound | Two chlorines and a hydroxyl group | Enhanced biological activity due to specific substitutions |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Cell Apoptosis Analysis: In a study involving K562 cells treated with varying concentrations of the compound, apoptosis rates increased significantly, demonstrating its potential as an anticancer agent .

- Cell Cycle Distribution: The compound was shown to increase the G0/G1 phase population while decreasing S phase cells, indicating a mechanism for halting cancer cell proliferation .

- Antiprotozoal Activity: Research has also explored its activity against protozoan parasites, revealing that structural modifications can enhance potency against pathogens like E. histolytica .

Eigenschaften

IUPAC Name |

4,6-dichloro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWICKNKMMDSCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646461 | |

| Record name | 4,6-Dichloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220707-43-7 | |

| Record name | 4,6-Dichloro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.